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molecular formula C6H12O2S B8762165 Methyl 2-methyl-3-(methylthio)propionate CAS No. 80986-28-3

Methyl 2-methyl-3-(methylthio)propionate

Cat. No. B8762165
M. Wt: 148.23 g/mol
InChI Key: PGXGJIBNKHDXAH-UHFFFAOYSA-N
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Patent
US04303662

Procedure details

A mixture of methyl 2-methyl-3-mercaptoproponate (1.34 g, 10 mmol) and methanol (0.42 g, 10 mmole) is added to a mixture of bis(2,2,2-trifluoroethoxy)triphenylphosphorane (11 mmole) [prepared in situ from triphenylphosphine (12 mmole) and sodium 2,2,2-trifluoroethoxide (24 mmole) in dry diethyl ether (20 ml)] in dichloromethane (20 ml). After 20 hours stirring at room temperature the mixture is poured into water and extracted with ether. The ether extract is washed with 5% aqueous sodium hydroxide and dried over magnesium sulfate. The solution is evaporated, solids removed byy filtration and the oily residue purified by vacuum distillation yielding methyl-3-methylthio-2-methylpropanoate.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:7][SH:8])[C:3]([O:5][CH3:6])=[O:4].CO.F[C:12](F)(F)COP(OCC(F)(F)F)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>ClCCl>[CH3:6][O:5][C:3](=[O:4])[CH:2]([CH3:1])[CH2:7][S:8][CH3:12]

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
CC(C(=O)OC)CS
Name
Quantity
0.42 g
Type
reactant
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
FC(COP(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)OCC(F)(F)F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 20 hours stirring at room temperature the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
is washed with 5% aqueous sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solution is evaporated
CUSTOM
Type
CUSTOM
Details
solids removed byy filtration
DISTILLATION
Type
DISTILLATION
Details
the oily residue purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC(C(CSC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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